4-tert-Butylcalix[4]arene tribenzoate
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Overview
Description
4-tert-Butylcalix4arene tribenzoate is a derivative of calixarenes, a class of macrocyclic compounds known for their unique structural properties and ability to form host-guest complexes. This compound is characterized by the presence of tert-butyl groups and benzoate esters, which enhance its solubility and functional versatility. It has a molecular formula of C65H68O7 and a molecular weight of 961.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcalix4arene tribenzoate typically involves the esterification of 4-tert-butylcalix4arene with benzoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 4-tert-Butylcalix4This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylcalix4arene tribenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted calixarenes.
Scientific Research Applications
4-tert-Butylcalix4arene tribenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tert-Butylcalix4arene tribenzoate is primarily based on its ability to form host-guest complexes. The compound’s cavity can encapsulate various guest molecules, facilitating their transport and stabilization. This property is exploited in applications such as drug delivery, where the compound can enhance the solubility and bioavailability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- p-tert-Butylcalix 4arene : Similar in structure but lacks the benzoate ester groups, making it less soluble and versatile .
- tert-Butylthiacalix 4arene : Contains sulfur atoms in place of some oxygen atoms, which alters its binding properties and thermal stability .
- Cucurbit 6uril : Another macrocyclic compound with a different structural framework, known for its high binding affinity and stability .
Uniqueness
4-tert-Butylcalix4arene tribenzoate stands out due to its enhanced solubility and functional versatility provided by the benzoate ester groups. This makes it particularly useful in applications requiring high solubility and specific functionalization .
Properties
IUPAC Name |
(26,27-dibenzoyloxy-5,11,17,23-tetratert-butyl-28-hydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaenyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H68O7/c1-62(2,3)51-32-43-28-45-34-52(63(4,5)6)36-47(56(45)70-59(67)40-22-16-13-17-23-40)30-49-38-54(65(10,11)12)39-50(58(49)72-61(69)42-26-20-15-21-27-42)31-48-37-53(64(7,8)9)35-46(29-44(33-51)55(43)66)57(48)71-60(68)41-24-18-14-19-25-41/h13-27,32-39,66H,28-31H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZNYSJLIGBKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC(=O)C4=CC=CC=C4)CC5=CC(=CC(=C5OC(=O)C6=CC=CC=C6)CC7=C(C(=CC(=C7)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)OC(=O)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H68O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408779 |
Source
|
Record name | AGN-PC-0LNG8C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
961.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135549-06-3 |
Source
|
Record name | AGN-PC-0LNG8C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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